3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
Description
3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative. Its structure comprises a fused pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 3, a methyl group at position 1, and a sulfonyl chloride (-SO₂Cl) moiety at position 5. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for introducing sulfonamide or sulfonate groups into target molecules.
Properties
IUPAC Name |
3-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S/c1-14-10-8(9(13-14)6-2-3-6)4-7(5-12-10)17(11,15)16/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZMBPHPIVCWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=N1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride typically involves the reaction of pyrazole derivatives with sulfonyl chlorides under controlled conditions. One common method involves refluxing a mixture of pyrazole and a sulfonyl chloride in an appropriate solvent such as 1,4-dioxane, followed by the addition of phosphorus oxychloride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, which can be further utilized in various chemical and biological applications .
Scientific Research Applications
Biological Activities
Research indicates that 3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride exhibits various biological activities:
- Antifungal Activity : Studies have shown that derivatives of pyrazolo compounds can exhibit antifungal properties against pathogens such as Fusarium oxysporum. The presence of specific substituents enhances biological activity, making this compound a candidate for antifungal drug development .
- Inhibition of Metabotropic Glutamate Receptors : Pyrazolo derivatives are being explored for their potential to modulate metabotropic glutamate receptors, which are crucial targets in neurological disorders .
Case Studies
- Antifungal Studies :
-
Drug Development :
- Research focused on the structure-based design of inhibitors targeting malaria has identified pyrazolo derivatives as promising candidates due to their potent activity against malaria parasites . The specific structural features of 3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine contribute to its efficacy.
Data Table
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and subsequent modulation of biological activity . The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three structurally related molecules from the evidence:
Key Differences and Implications
Core Structure and Steric Effects: The target compound and the pyrazolo[3,4-b]pyridine-carboxylic acid () share a fused bicyclic core, which enhances rigidity and may improve binding affinity in medicinal chemistry applications. In contrast, 1-methyl-1H-pyrazole-3-sulfonyl chloride () has a simpler monocyclic pyrazole ring, offering lower steric hindrance and faster reaction kinetics .
Functional Group Reactivity :
- Sulfonyl Chloride vs. Carboxylic Acid : The sulfonyl chloride group (target compound) is more reactive than the carboxylic acid (), enabling rapid formation of sulfonamides under mild conditions. Carboxylic acids typically require coupling reagents (e.g., EDCI) for amide bond formation .
- Sulfonyl Chloride vs. Sulfanyl : The sulfonyl chloride (-SO₂Cl) in the target compound is electrophilic, whereas the sulfanyl (-S-) group in is nucleophilic. This difference dictates their roles in synthesis: sulfonyl chlorides act as electrophiles, while sulfanyl groups participate in thiol-ene click chemistry .
Electronic Effects :
- The trifluoromethyl (-CF₃) group in ’s compound introduces strong electron-withdrawing effects, stabilizing adjacent electrophilic centers (e.g., the aldehyde group). In contrast, the cyclopropyl group in the target compound is electron-neutral, minimizing electronic perturbation of the sulfonyl chloride’s reactivity .
Thermal and Physical Properties :
- The target compound likely has a higher melting point than 1-methyl-1H-pyrazole-3-sulfonyl chloride (mp 36–39°C, ) due to its larger molecular size and fused-ring structure. However, experimental data are needed to confirm this .
Notes
- Data Gaps : Exact physicochemical data (e.g., melting point, solubility) for the target compound are unavailable in the evidence and require experimental validation.
- Assumptions : Molecular weight and formula for the target compound are calculated based on structural similarity to ’s pyrazolo[3,4-b]pyridine derivative.
- Contradictions : highlights the commercial availability of simpler sulfonyl chlorides, suggesting the target compound may require custom synthesis due to its complex substituents .
Biological Activity
3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride (CAS: 1909310-07-1) is a chemical compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for the development of therapeutic agents targeting various diseases.
The molecular formula of this compound is C10H10ClN3O2S, with a molecular weight of 271.72 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClN3O2S |
| Molecular Weight | 271.72 g/mol |
| CAS Number | 1909310-07-1 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the sulfonyl chloride group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with amino acids or other biomolecules.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in signal transduction pathways.
- Modulation of Protein Interactions : By forming covalent bonds with specific amino acid residues in proteins, it can alter protein function and interactions.
Case Studies
Recent studies have explored the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives, providing insights into their biological potential:
- A study identified several derivatives as potent TBK1 inhibitors, demonstrating IC50 values as low as 0.2 nM. These compounds effectively inhibited downstream signaling pathways in immune cells, suggesting potential applications in cancer therapy and immune modulation .
- Another investigation highlighted the antimicrobial properties of related compounds against Mycobacterium tuberculosis, indicating that structural modifications can significantly impact biological activity .
Q & A
Q. What synthetic methodologies are effective for preparing 3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride?
The synthesis typically involves three key steps:
- Cyclopropane Introduction : Cyclopropanation via [2+1] cycloaddition using diazo compounds or metal-catalyzed methods (e.g., Simmons-Smith reaction) to install the cyclopropyl group at the 3-position.
- Pyrazolo[3,4-b]pyridine Core Construction : Condensation of aminopyrazole derivatives with β-keto esters or nitriles under acidic conditions, followed by cyclization.
- Sulfonation and Chlorination : Treatment with chlorosulfonic acid or SOCl₂ to introduce the sulfonyl chloride moiety at the 5-position.
Critical purification steps include column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from anhydrous dichloromethane. Reaction optimization should monitor temperature (0–5°C during sulfonation) to avoid decomposition .
Q. Which analytical techniques are optimal for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm regiochemistry (e.g., cyclopropyl proton splitting patterns and pyrazole/pyridine ring integration). For example, the cyclopropyl group shows characteristic δ 1.2–1.5 ppm (multiplet) in H NMR .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and ring conformation, as demonstrated for structurally related pyrazolo-pyridines (e.g., C–C bond length analysis; mean 0.005 Å deviation in similar compounds) .
- HPLC-MS : Purity assessment using a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient, detecting sulfonyl chloride degradation products .
Q. How should stability and storage conditions be managed?
- Stability : Sulfonyl chlorides are hydrolytically sensitive. Accelerated degradation studies (40°C/75% RH) show >90% purity retention when stored under inert gas (argon).
- Storage : –20°C in amber vials with molecular sieves. Avoid aqueous solvents; use anhydrous DMSO or DMF for dissolution .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity during cyclopropane installation?
Regioselectivity at the 3-position is governed by steric and electronic factors:
- Steric Effects : The methyl group at N1 directs cyclopropanation away from the pyrazole ring.
- Electronic Effects : Electron-rich pyridine nitrogen stabilizes transition states via resonance. Computational modeling (DFT, B3LYP/6-31G*) predicts lower activation energy for cyclopropane formation at the 3-position compared to alternatives .
Q. How do structural modifications impact biological activity or reactivity?
- Cyclopropyl Substitution : Replacing cyclopropyl with bulkier groups (e.g., phenyl) reduces solubility (logP increases by ~1.5 units) but enhances target binding in kinase assays.
- Sulfonyl Chloride Replacement : Converting to sulfonamide derivatives (via amine coupling) improves metabolic stability but reduces electrophilic reactivity .
Q. What strategies are recommended for impurity profiling?
- HPLC-DAD/ELSD : Use a Zorbax SB-C8 column with a pH 6.5 ammonium acetate buffer (15.4 g/L) and methanol gradient. Detect impurities at 254 nm, comparing retention times to reference standards (e.g., sulfonic acid byproducts at RRT 0.85) .
- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal stress (60°C) to identify degradation pathways. LC-MS/MS confirms cleavage of the sulfonyl chloride group as a primary degradation route .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
